molecular formula C25H26ClFN4O3 B11187352 2-(3-chlorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one

2-(3-chlorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one

Cat. No.: B11187352
M. Wt: 484.9 g/mol
InChI Key: NBMJCUHRFSSLEX-UHFFFAOYSA-N
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Description

2-(3-CHLOROPHENYL)-3-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-5-(2-HYDROXYETHYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound featuring a dihydropyrimidinone core

Preparation Methods

The synthesis of 2-(3-CHLOROPHENYL)-3-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-5-(2-HYDROXYETHYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Dihydropyrimidinone Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Chlorophenyl Group: This step may involve a Friedel-Crafts acylation reaction using chlorobenzene and an appropriate acyl chloride.

    Attachment of the Fluorophenyl Piperazine Moiety: This can be accomplished through a nucleophilic substitution reaction where the piperazine ring is introduced to the intermediate compound.

    Addition of the Hydroxyethyl Group: This step may involve a nucleophilic addition reaction using ethylene oxide or a similar reagent.

Chemical Reactions Analysis

2-(3-CHLOROPHENYL)-3-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-5-(2-HYDROXYETHYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the dihydropyrimidinone core can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

    Medicinal Chemistry: Due to its structural complexity, it can serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Biological Studies: It can be used as a probe to study receptor-ligand interactions, especially in the context of neurotransmitter receptors.

    Industrial Applications: It may find use in the synthesis of advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-CHLOROPHENYL)-3-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-5-(2-HYDROXYETHYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The compound’s effects are mediated through the activation or inhibition of these receptors, leading to changes in neurotransmitter release and signaling pathways.

Properties

Molecular Formula

C25H26ClFN4O3

Molecular Weight

484.9 g/mol

IUPAC Name

2-(3-chlorophenyl)-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-5-(2-hydroxyethyl)-6-methylpyrimidin-4-one

InChI

InChI=1S/C25H26ClFN4O3/c1-17-22(9-14-32)25(34)31(24(28-17)18-3-2-4-19(26)15-18)16-23(33)30-12-10-29(11-13-30)21-7-5-20(27)6-8-21/h2-8,15,32H,9-14,16H2,1H3

InChI Key

NBMJCUHRFSSLEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=N1)C2=CC(=CC=C2)Cl)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)CCO

Origin of Product

United States

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